molecular formula C20H21ClN2O4S B2608466 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine CAS No. 823829-73-8

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine

Cat. No.: B2608466
CAS No.: 823829-73-8
M. Wt: 420.91
InChI Key: KHIMCFIRCBBJKM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine (CAS: 868214-04-4) is a heterocyclic molecule featuring:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
  • 2-(2-Chlorophenyl) substituent: A chlorinated aromatic group at position 2 of the oxazole ring.
  • 4-Tosyl group: A para-toluenesulfonyl (tosyl) moiety at position 4, enhancing steric bulk and polarity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-14-8-10-15(11-9-14)28(24,25)20-19(22-12-5-13-26-2)27-18(23-20)16-6-3-4-7-17(16)21/h3-4,6-11,22H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIMCFIRCBBJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, using a suitable alkylating agent such as 3-methoxypropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents or heterocyclic cores:

Compound Name Core Structure R1 (Position 2) R2 (Position 4) R3 (Position 5) Molecular Weight (g/mol) LogP TPSA (Ų) Evidence ID
2-(2-Chlorophenyl)-N-(3-methoxypropyl)-4-tosyloxazol-5-amine Oxazole 2-Chlorophenyl Tosyl 3-Methoxypropyl 501.0 5.3 147
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine Oxazole 2-Chlorophenyl Tosyl Furan-2-ylmethyl N/A N/A N/A
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Oxazole 2-Chlorophenyl Benzenesulfonyl 3-Morpholin-4-ylpropyl N/A N/A N/A
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-cyclopropyl-5-methyl-N-propargylthiazol-2-amine Thiazole 2-Chloro-4-methoxy-5-methylphenyl None (position 4: methyl) Cyclopropyl/propargyl 483.042 N/A N/A

Key Differences and Implications

Heterocyclic Core
  • Oxazole vs. Sulfur’s larger atomic size may enhance binding to hydrophobic pockets in biological targets .
  • Electron Density : Oxazole’s oxygen atom creates a less electron-rich core compared to thiazole, affecting reactivity in substitution reactions .
Substituent Effects
  • Position 5 Amine Group: The 3-methoxypropyl group in the target compound improves water solubility due to its ether linkage and flexible alkyl chain . Morpholin-4-ylpropyl () enhances solubility in polar solvents and may improve blood-brain barrier penetration due to morpholine’s zwitterionic character .
  • Position 4 Sulfonyl Groups :
    • Tosyl (para-methylbenzenesulfonyl) in the target compound increases steric hindrance and resistance to enzymatic degradation compared to unsubstituted benzenesulfonyl groups () .
Physicochemical and Pharmacokinetic Properties
  • Hydrogen-Bonding Capacity : The morpholine derivative () likely has a higher TPSA (>150 Ų) due to the morpholine oxygen, enhancing solubility but reducing oral bioavailability .

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